molecular formula C14H19NO2 B11169591 N-(4-acetylphenyl)-3,3-dimethylbutanamide

N-(4-acetylphenyl)-3,3-dimethylbutanamide

Cat. No.: B11169591
M. Wt: 233.31 g/mol
InChI Key: KPXIIXSVXSCVRJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,3-dimethylbutanamide typically involves the reaction of p-aminoacetophenone with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-acetylphenyl)-3,3-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The phenyl ring may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-3,3-dimethylbutanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the 3,3-dimethylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique applications and activities .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C14H19NO2/c1-10(16)11-5-7-12(8-6-11)15-13(17)9-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

KPXIIXSVXSCVRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

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